In Vivo Tumor Suppression and Pharmacokinetics: Super-TDU vs. 5-FU in Gastric Cancer Models
In a gastric cancer mouse model, Super-TDU demonstrates significant tumor suppression, and its activity is shown to be selective for tumors with an elevated YAP/VGLL4 ratio, in contrast to the conventional chemotherapeutic 5-fluorouracil (5-FU) . Furthermore, key pharmacokinetic (PK) parameters for Super-TDU have been established in mice, including a half-life (t1/2α) of 0.78-0.82 hours, a Cmax of 6.12-13.3 ng/mL, and a clearance (CL) of 7.41-7.72 mL/min/kg at doses of 250-500 μg/kg .
| Evidence Dimension | Tumor Suppression Specificity |
|---|---|
| Target Compound Data | Super-TDU antitumor activity tends to be specific toward tumors with an elevated YAP/VGLL4 ratio. |
| Comparator Or Baseline | 5-FU does not exhibit this ratio-dependent specificity. |
| Quantified Difference | N/A (Qualitative selectivity) |
| Conditions | Gastric cancer mouse model |
Why This Matters
This demonstrates Super-TDU's potential as a more targeted tool compared to a broad-spectrum cytotoxic agent, allowing researchers to study YAP-driven oncogenesis without the confounding variable of non-specific cytotoxicity.
